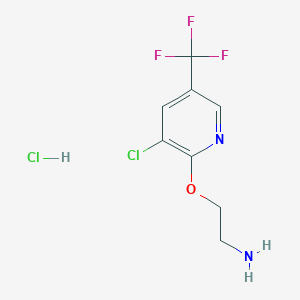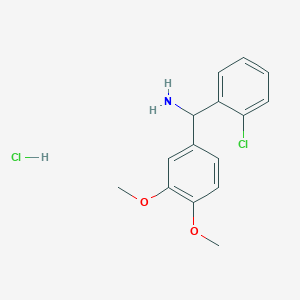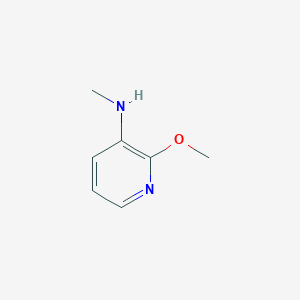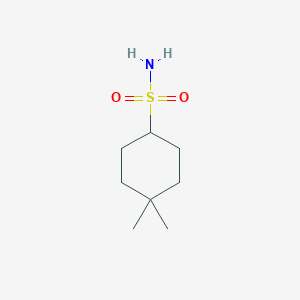
4,4-Dimethylcyclohexane-1-sulfonamide
説明
“4,4-Dimethylcyclohexane-1-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
Sulfonamides can be synthesized directly from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They can inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate .Physical And Chemical Properties Analysis
The molecular formula of “4,4-Dimethylcyclohexane-1-sulfonamide” is C8H17NO2S . The molecular weight is 191.29 g/mol .科学的研究の応用
- Application : This research investigates the stability of cyclohexane derivatives using a combination of molecular modeling kits, conformational analysis, computational chemistry, and polarimetry .
- Method : Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria . They also construct cis-1,2-dimethylcyclohexane and trans-1,2-dimethylcyclohexane using the Avogadro computational chemistry program, optimize the structures, and confirm the lowest energy conformations .
- Results : The results of this research are used to understand the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .
- Application : 4,4-Dimethylcyclohexanone is an organic compound used as a building block in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound as a building block would also depend on the specific synthesis .
- Application : This research involves the study of the crystal structure of a derivative of 5,5-dimethylcyclohexane-1,3-dione .
- Method : The compound was synthesized by refluxing a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene .
- Results : The resulting solid was recrystallized from ethanol to give the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives
4,4-Dimethylcyclohexanone
Crystal structure of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Method : The synthesis of sulfonimidates involves various sulfur reagents . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results : The outcomes of using sulfonimidates as building blocks would depend on the specific synthesis .
- Application : 4,4-Dimethylcyclohexane-1-sulfonamide is used as a building block in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound as a building block would also depend on the specific synthesis .
Synthetic Approaches and Applications of Sulfonimidates
4,4-Dimethylcyclohexane-1-sulfonamide as a Building Block
- Application : Novel degradable and chemically recyclable polymers were synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers . The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) .
- Method : The two monomers were synthesized in high yields (80–90%), which is an attractive feature . DMDL afforded its homopolymer with a relatively high molecular weight .
- Results : The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C) . The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA) .
- Application : Substituted cyclohexanes, such as 1,1-dimethylcyclohexane and 1,3-dimethylcyclohexane, are studied for their conformational structures .
- Method : The analysis of these compounds involves examining the interconversion of the two chair conformers and how the presence of two or more substituents on a cyclohexane ring perturbs this interconversion .
- Results : The results of this research are used to understand the conformational structures of disubstituted cyclohexanes .
Synthesis of Degradable and Chemically Recyclable Polymers
Substituted Cyclohexanes
Safety And Hazards
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
将来の方向性
While specific future directions for “4,4-Dimethylcyclohexane-1-sulfonamide” are not mentioned in the papers retrieved, sulfonamides continue to be an important class of synthetic antimicrobial drugs . Their high stability, favorable physicochemical properties, and three-dimensional shape make them a rich variety of medicines .
特性
IUPAC Name |
4,4-dimethylcyclohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXYRPFRFQMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
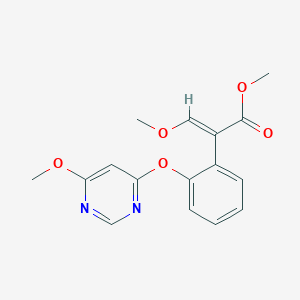
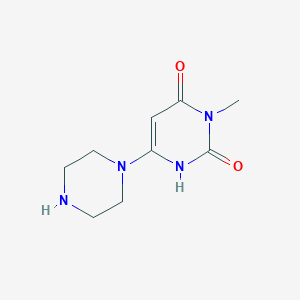
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)
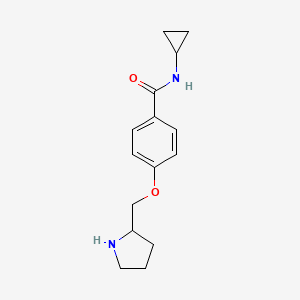
![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)
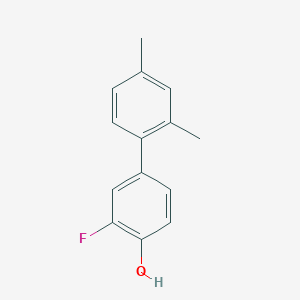
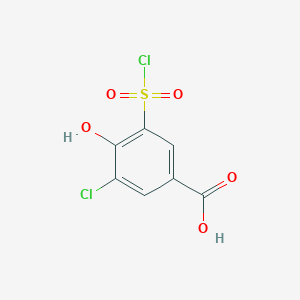
![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
